![molecular formula C10H10N2O5 B4288823 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B4288823.png)
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Descripción general
Descripción
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-yl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound featuring a bicyclic ring system
Métodos De Preparación
The synthesis of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione involves several steps. One common method starts with the preparation of the bicyclic system, which can be achieved through the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using thionyl chloride (SOCl2) in the presence of pyridine . The reaction conditions typically involve the migration of oxygen from C5 to C4, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of SOCl2/pyridine can lead to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used as a platform chemical for the construction of chiral small molecules for pharmaceuticals . Additionally, it serves as a building block for catalysts and auxiliaries, and in materials applications . Its unique bicyclic structure makes it a valuable starting material for the synthesis of various chiral compounds, which are essential in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione involves the rearrangement of its bicyclic ring system. This rearrangement is facilitated by the migration of oxygen atoms within the ring, which can be induced by reagents such as thionyl chloride and pyridine . The molecular targets and pathways involved in this mechanism are primarily related to the reactivity of the bicyclic ring system and its ability to undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar compounds to 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione include other derivatives of 6,8-dioxabicyclo[3.2.1]octane, such as levoglucosenone and cyrene . These compounds share the bicyclic ring system but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-6-3-5(7-4-16-10(6)17-7)12-9(15)2-1-8(14)11-12/h1-2,5,7,10H,3-4H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIMEVNVKAFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=O)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(adamantane-1-carbonyl)-2-(2-iodophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4288743.png)
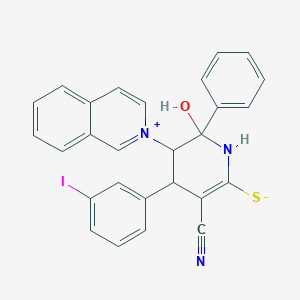
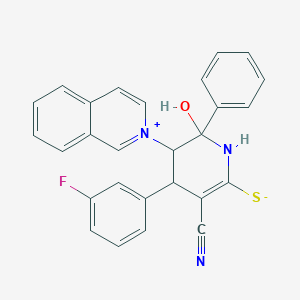
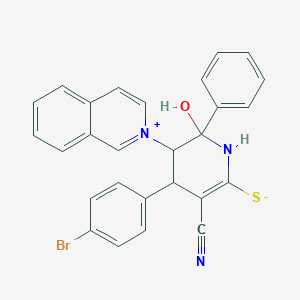
![DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE](/img/structure/B4288762.png)
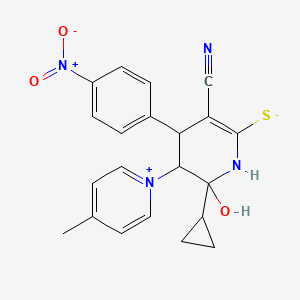
![2-(2-thioxo-1,3-benzoxazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4288786.png)
![2-(2-iodophenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4288788.png)
![1-acetyl-2-(2-iodophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4288789.png)

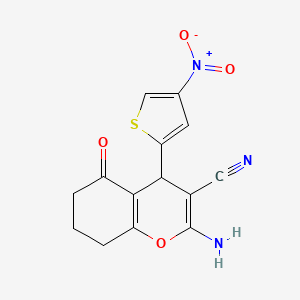
![N-(3-BROMOPHENYL)-N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B4288799.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B4288825.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B4288846.png)
